molecular formula C19H18N2 B024596 Indolophenanthridine CAS No. 100999-26-6

Indolophenanthridine

Cat. No. B024596
CAS RN: 100999-26-6
M. Wt: 274.4 g/mol
InChI Key: WRNKIDLXXXIELU-IEBWSBKVSA-N
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Description

Indolophenanthridine is a chemical compound with a designated molecular formula of C19H18N2 and a molecular weight of 274.367 g/mol . It is a nitrogen-containing conjugated heterocyclic system that has found wide application in medicinal chemistry and high-tech industry .


Synthesis Analysis

Indolophenanthridine can be synthesized from commercially available 6-chlorophenanthridine . The synthesis involves a transition metal catalyst-free and solvent-free procedure, which is more ecologically friendly and cost-efficient than known methods . The yields of indolo[1,2-f]phenanthridine synthesized from 6-chlorophenanthridine in three steps were 20% and 26% if the cyclization was carried out solvent-free and in THF in the presence of lithium 2,2,6,6-tetramethylpiperidide, respectively .


Chemical Reactions Analysis

The synthesis of Indolophenanthridine involves palladium-catalyzed domino C–N coupling/hydroamination/C–H arylation reactions . These reactions allow for the synthesis of various phenanthridines in good yields from easily accessible starting materials using a single palladium catalyst .

Scientific Research Applications

Materials Chemistry

Indolophenanthridine compounds have been identified as significant for materials chemistry due to their unique properties. A new synthesis method from 6-chlorophenanthridine has been developed, which is more ecologically friendly and cost-efficient than previous methods . This advancement could lead to more sustainable production of materials with applications in electronics and photonics.

Organic Synthesis

The synthesis of indolo[1,2-f]phenanthridines has been achieved through palladium-catalyzed domino C–N coupling/hydroamination/C–H arylation reactions . This method allows for the creation of various phenanthridines in good yields, which are crucial intermediates in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Pharmaceutical Research

Indolophenanthridine derivatives have been explored for their potential therapeutic applications. The novel indolophenanthridine ring system synthesized via the Schiff base-homophthalic anhydride cyclization reaction has shown promise in the development of new drugs . These compounds could be used to create medications with improved efficacy and reduced side effects.

Mechanism of Action

Target of Action

Indolophenanthridine has been identified as a Dopamine Agonist . Dopamine is a type of neurotransmitter that plays several important roles in the human brain and body. As a dopamine agonist, indolophenanthridine can mimic the action of dopamine in the body, binding to dopamine receptors and stimulating them.

Mode of Action

This interaction stimulates the receptors, leading to a series of biochemical reactions .

Biochemical Pathways

The biochemical pathways affected by indolophenanthridine are those associated with dopamine signaling. Dopamine signaling plays a crucial role in several functions including mood regulation, reward, and motor control. By acting as a dopamine agonist, indolophenanthridine can influence these pathways and their downstream effects .

Result of Action

The result of indolophenanthridine’s action as a dopamine agonist can vary depending on the specific physiological context. In some cases, it may lead to increased motor activity, improved mood, or other effects associated with enhanced dopamine signaling .

properties

IUPAC Name

(2R,11R)-10-methyl-10,15-diazapentacyclo[11.6.1.02,11.03,8.016,20]icosa-1(20),3,5,7,13,16,18-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-21-11-12-5-2-3-6-14(12)19-15-7-4-8-16-18(15)13(10-20-16)9-17(19)21/h2-8,10,17,19-20H,9,11H2,1H3/t17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNKIDLXXXIELU-IEBWSBKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C3C1CC4=CNC5=CC=CC3=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=CC=CC=C2[C@H]3[C@H]1CC4=CNC5=CC=CC3=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042598
Record name Indolophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolophenanthridine

CAS RN

100999-26-6
Record name CY 208-243
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100999-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CY 208-243
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100999266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indolophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CY-208243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJ4UR780B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes indolophenanthridines interesting for anticancer drug design?

A1: Indolophenanthridines have shown promising cytotoxic activity [] against a variety of human cancer cell lines. This makes them interesting candidates for further development as anticancer agents. Researchers are particularly interested in exploring their mechanism of action and identifying the specific targets responsible for their cytotoxic effects.

Q2: What synthetic strategies are employed to access indolophenanthridines?

A2: Several approaches have been developed for indolophenanthridine synthesis. One method utilizes a Schiff base–homophthalic anhydride cyclization followed by dehydrogenation and intramolecular Friedel–Crafts acylation []. This versatile strategy allows for the incorporation of various substituents, facilitating structure-activity relationship studies. Another approach involves a practical Cu(I)-catalyzed domino reaction leading to 1,2-disubstituted indoles, which can be further elaborated to indolophenanthridines []. Palladium-catalyzed tandem cyclization/cross-coupling reactions of indolylborates offer another efficient route, exemplified by the total synthesis of Calothrixins A and B [].

Q3: How does the structure of indolophenanthridines influence their photophysical properties?

A3: Research has shown that the specific arrangement of the indole and phenanthridine rings significantly impacts the photophysical properties of indolophenanthridines. For instance, helical indolo[2,3-k]- and [3,2-a]phenanthridines exhibit intriguing phenomena like aggregation-induced emission (AIE) and pronounced solvatochromism, meaning their luminescence changes depending on the surrounding solvent []. This makes them potentially useful in applications like optoelectronic devices and fluorescent probes.

Q4: Are there naturally occurring indolophenanthridines, and what are their known activities?

A4: Yes, Calothrixins A and B are naturally occurring indolophenanthridine alkaloids isolated from cyanobacteria of the genera Fischerella and Calothrix []. These compounds exhibit allelopathic activity, meaning they can inhibit the growth of other organisms in their vicinity []. This discovery highlights the ecological roles of indolophenanthridines and suggests their potential use in agriculture or as starting points for developing new herbicides.

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